molecular formula C16H13NO2 B14913267 2-Cyclopropyl-7-nitro-9H-fluorene

2-Cyclopropyl-7-nitro-9H-fluorene

Cat. No.: B14913267
M. Wt: 251.28 g/mol
InChI Key: RPLNYKITSGJVAZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-nitro-9H-fluorene is a compound that belongs to the class of nitrofluorenes It is characterized by the presence of a cyclopropyl group at the second position and a nitro group at the seventh position on the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-nitro-9H-fluorene can be achieved through several synthetic routes. One common method involves the nitration of 2-Cyclopropyl-9H-fluorene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.

Another approach involves the cyclopropanation of 7-nitro-9H-fluorene. This can be achieved using the Corey-Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to form the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclopropanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-nitro-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclopropyl Ring Opening: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-Cyclopropyl-7-amino-9H-fluorene.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Ring Opening: Linear or branched products depending on the reaction conditions.

Scientific Research Applications

2-Cyclopropyl-7-nitro-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-nitro-9H-fluorene involves its interaction with biological molecules through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can undergo reduction to form reactive intermediates that can covalently bind to DNA, RNA, and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrofluorene: Lacks the cyclopropyl group but shares the nitro group on the fluorene backbone.

    2-Cyclopropyl-9H-fluorene: Lacks the nitro group but has the cyclopropyl group on the fluorene backbone.

    7-Nitro-9H-fluorene: Lacks the cyclopropyl group but has the nitro group on the fluorene backbone.

Uniqueness

2-Cyclopropyl-7-nitro-9H-fluorene is unique due to the presence of both the cyclopropyl and nitro groups on the fluorene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-cyclopropyl-7-nitro-9H-fluorene

InChI

InChI=1S/C16H13NO2/c18-17(19)14-4-6-16-13(9-14)8-12-7-11(10-1-2-10)3-5-15(12)16/h3-7,9-10H,1-2,8H2

InChI Key

RPLNYKITSGJVAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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